Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane
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Overview
Description
Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane is an organosilicon compound featuring two 2,3-dihydrothieno[3,4-b][1,4]dioxin groups attached to a central dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane typically involves the following steps:
Preparation of 2,3-dihydrothieno[3,4-b][1,4]dioxin: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Formation of the Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin) moiety: This step involves the coupling of two 2,3-dihydrothieno[3,4-b][1,4]dioxin units with a dimethylsilane core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could be explored for their biological activity, particularly in drug design and delivery systems due to their potential biocompatibility and stability.
Industry
In industry, this compound can be used in the development of advanced materials, such as conductive polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of functional materials.
Mechanism of Action
The mechanism by which Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane exerts its effects largely depends on its chemical environment and the reactions it undergoes. The silicon center can act as a site for nucleophilic attack, while the thieno[3,4-b][1,4]dioxin groups can participate in electron transfer processes. These properties make it useful in the formation of conductive polymers and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A well-known monomer used in the synthesis of conductive polymers.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A conductive polymer derived from EDOT.
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid: Another derivative of the thieno[3,4-b][1,4]dioxin family.
Uniqueness
Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane is unique due to the presence of the dimethylsilane core, which imparts different chemical properties compared to its analogs. This central silicon atom can influence the compound’s reactivity and stability, making it a valuable component in the design of new materials with tailored properties.
Properties
Molecular Formula |
C14H16O4S2Si |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-dimethylsilane |
InChI |
InChI=1S/C14H16O4S2Si/c1-21(2,13-11-9(7-19-13)15-3-5-17-11)14-12-10(8-20-14)16-4-6-18-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
DXMVGRBXOQIFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=C2C(=CS1)OCCO2)C3=C4C(=CS3)OCCO4 |
Origin of Product |
United States |
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